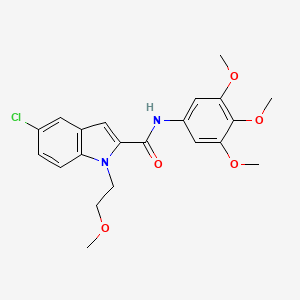

5-chloro-1-(2-methoxyethyl)-N-(3,4,5-trimethoxyphenyl)-1H-indole-2-carboxamide

説明

5-Chloro-1-(2-methoxyethyl)-N-(3,4,5-trimethoxyphenyl)-1H-indole-2-carboxamide is a synthetic indole derivative featuring a chloro substituent at position 5 of the indole core, a 2-methoxyethyl group at position 1, and a carboxamide moiety linked to a 3,4,5-trimethoxyphenyl group. The trimethoxyphenyl group is a recurrent motif in bioactive compounds, often associated with enhanced binding affinity to targets such as tubulin or cyclooxygenase-2 (COX-2) .

特性

分子式 |

C21H23ClN2O5 |

|---|---|

分子量 |

418.9 g/mol |

IUPAC名 |

5-chloro-1-(2-methoxyethyl)-N-(3,4,5-trimethoxyphenyl)indole-2-carboxamide |

InChI |

InChI=1S/C21H23ClN2O5/c1-26-8-7-24-16-6-5-14(22)9-13(16)10-17(24)21(25)23-15-11-18(27-2)20(29-4)19(12-15)28-3/h5-6,9-12H,7-8H2,1-4H3,(H,23,25) |

InChIキー |

KUXHOIBMNKIMIV-UHFFFAOYSA-N |

正規SMILES |

COCCN1C2=C(C=C(C=C2)Cl)C=C1C(=O)NC3=CC(=C(C(=C3)OC)OC)OC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-(2-methoxyethyl)-N-(3,4,5-trimethoxyphenyl)-1H-indole-2-carboxamide typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Chloro Group: Chlorination of the indole core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

Attachment of the Methoxyethyl Side Chain: The methoxyethyl group can be introduced through alkylation reactions using appropriate alkyl halides.

Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the indole derivative with an appropriate amine, such as 3,4,5-trimethoxyaniline, under coupling conditions using reagents like carbodiimides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

化学反応の分析

4. 科学研究への応用

化学: より複雑な分子の合成のためのビルディングブロックとして。

生物学: インドール誘導体を伴う生体経路を研究するためのプローブとして。

医学: 生物活性インドール誘導体との構造的類似性による潜在的な治療的応用。

産業: 新規材料の開発や化学反応の触媒としての使用。

科学的研究の応用

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways involving indole derivatives.

Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole derivatives.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

作用機序

6. 類似の化合物との比較

類似の化合物

5-クロロ-1H-インドール-2-カルボキサミド: メトキシエチル基とトリメトキシフェニル基がありません。

1-(2-メトキシエチル)-N-(3,4,5-トリメトキシフェニル)-1H-インドール-2-カルボキサミド: クロロ基がありません。

5-クロロ-1-(2-メトキシエチル)-1H-インドール-2-カルボキサミド: トリメトキシフェニル基がありません。

独自性

5-クロロ-1-(2-メトキシエチル)-N-(3,4,5-トリメトキシフェニル)-1H-インドール-2-カルボキサミドにおけるクロロ基、メトキシエチル基、およびトリメトキシフェニル基のユニークな組み合わせは、研究開発にとって価値のある化合物である、独自の化学的および生物学的特性を与える可能性があります。

類似化合物との比較

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related indole-2-carboxamides, focusing on substituent effects, pharmacological activities, and structure-activity relationships (SAR).

Structural Analogues and Substituent Effects

Key Observations:

- Substituent Position 1: The 2-methoxyethyl group in the target compound may enhance solubility compared to bulkier substituents like 4-fluorobenzyl in Compound 123.

- Trimethoxyphenyl vs. Benzophenone: The 3,4,5-trimethoxyphenyl group (target compound) is associated with tubulin binding in combretastatin analogs , whereas benzophenone derivatives (Compound 26) are tailored for photoaffinity labeling .

- Alkyl Chain Length: Shorter alkyl chains (e.g., ethyl in Compound 11l) improve metabolic stability compared to longer chains (e.g., pentyl in other analogs) .

Pharmacological Activities

- Anti-Inflammatory Activity: Compounds 122–125 () demonstrate that electron-withdrawing groups (e.g., Cl, F) at position 5 and aromatic substituents on the carboxamide enhance COX-2 selectivity. The target compound’s 3,4,5-trimethoxyphenyl group may similarly stabilize interactions with COX-2’s hydrophobic pocket .

- Lipid-Lowering Effects: N-(Benzoylphenyl)-5-substituted indole-2-carboxamides () show that methoxy or chloro groups at position 5 improve lipid-lowering efficacy. The target compound’s chloro substituent aligns with this trend .

- Allosteric Modulation: ORG27569’s piperidinyl group enables cannabinoid receptor modulation, whereas the target compound’s trimethoxyphenyl group may favor alternative targets like tubulin .

生物活性

5-Chloro-1-(2-methoxyethyl)-N-(3,4,5-trimethoxyphenyl)-1H-indole-2-carboxamide is a synthetic compound belonging to the indole family, which has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics. This article explores its biological activity, focusing on its mechanism of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural components:

- Indole core : A bicyclic structure that is common in many bioactive compounds.

- Chloro substituent : The chlorine atom at the 5-position enhances the compound's biological activity.

- Methoxyethyl side chain : This group may influence solubility and interaction with biological targets.

- Trimethoxyphenyl group : Known for enhancing binding affinity to various receptors.

Molecular Formula

Molecular Weight : 367.85 g/mol

The biological activity of this compound has been linked to several mechanisms:

- EGFR Inhibition : Research indicates that compounds similar to 5-chloro-1-(2-methoxyethyl)-N-(3,4,5-trimethoxyphenyl)-1H-indole-2-carboxamide exhibit potent inhibitory effects on the epidermal growth factor receptor (EGFR), particularly in mutant forms associated with non-small cell lung cancer (NSCLC) .

- Induction of Apoptosis : Studies show that this compound can enhance apoptotic pathways by increasing levels of pro-apoptotic proteins such as caspase-3 and Bax while decreasing anti-apoptotic proteins like Bcl-2 . This mechanism suggests its potential as an anticancer agent.

- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, preventing proliferation and leading to cell death .

Biological Activity Data

A summary of biological activity data for 5-chloro-1-(2-methoxyethyl)-N-(3,4,5-trimethoxyphenyl)-1H-indole-2-carboxamide is presented below:

| Activity | Value/Observation | Reference |

|---|---|---|

| EGFR T790M IC50 | 9.5 ± 2 nM | |

| Caspase-3 Overexpression | 560.2 ± 5.0 pg/mL | |

| Cell Viability (MCF-7) | >87% at 50 µM | |

| Antiproliferative GI50 | Ranges from 29 nM to 78 nM |

Case Studies

Several studies have evaluated the efficacy of similar indole derivatives in various cancer models:

- NSCLC Models : In vitro studies demonstrated that compounds with similar structures effectively inhibit EGFR mutant pathways, showing IC50 values comparable to established drugs like osimertinib .

- Breast Cancer Models : Compounds derived from the indole framework exhibited significant antiproliferative effects against breast cancer cell lines (MCF-7), indicating their potential therapeutic applications in hormone-responsive cancers .

Pharmacokinetics and Safety Profile

In silico studies have predicted favorable pharmacokinetic properties for this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。